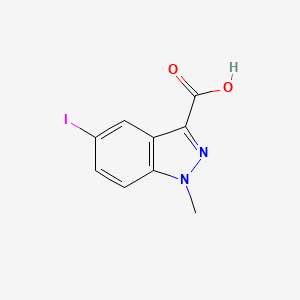

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid

Description

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid is a halogenated indazole derivative with a molecular formula of C₉H₇IN₂O₂. Its structure comprises an indazole core (a bicyclic system with fused five- and six-membered rings) substituted with:

- Methyl group at the 1-position, which sterically shields the nitrogen atom and influences solubility and metabolic stability .

- Carboxylic acid at the 3-position, enabling hydrogen bonding and salt formation for improved solubility .

This compound is primarily investigated for its role as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor development. Its iodine substituent facilitates radiolabeling for imaging applications, while the carboxylic acid group allows conjugation with biomolecules .

Properties

IUPAC Name |

5-iodo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOECXFXLPGIMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251402 | |

| Record name | 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-23-3 | |

| Record name | 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Indazole derivatives are known to draw attention in medicinal chemistry as kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.

Mode of Action

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .

Biochemical Pathways

Indazole derivatives are known to be involved in kinase inhibition, which can affect a variety of cellular signaling pathways .

Result of Action

Indazole derivatives are known to have potential therapeutic applications in various areas, including as kinase inhibitors .

Biological Activity

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its indazole core, which is known for its ability to interact with various biological targets. The presence of the iodine atom enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been observed to:

- Inhibit Kinase Activity : This compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), with IC50 values indicating strong enzymatic inhibition (IC50 < 100 nM) .

- Modulate Gene Expression : In cellular models, this compound can influence the expression of genes related to apoptosis and oxidative stress, suggesting a role in cancer therapy .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Its structural features allow it to combat bacterial infections effectively, making it a candidate for further development as an antimicrobial agent .

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of non-small cell lung cancer (NSCLC) cells with IC50 values as low as 5.3 nM against mutant EGFR kinases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on FGFR Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition against FGFRs, highlighting its potential in treating cancers associated with aberrant FGFR signaling .

- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Cell Line Studies : Experiments on various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, further supporting its role as a therapeutic agent .

Comparative Analysis

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| FGFR1 Inhibition | < 4.1 | Fibroblast Growth Factor 1 |

| EGFR T790M Inhibition | 5.3 | Epidermal Growth Factor Receptor |

| Antimicrobial Activity | Not specified | Various Bacterial Strains |

Scientific Research Applications

Chemical Properties and Structure

5-Iodo-1-methyl-1H-indazole-3-carboxylic acid has a molecular formula of C_10H_8N_2O_2I and a molecular weight of approximately 302.07 g/mol. The compound features an indazole ring with a carboxylic acid group at the 3-position and an iodine atom at the 5-position, which enhances its reactivity and biological activity .

Medicinal Chemistry

This compound serves as a precursor for synthesizing more complex indazole derivatives. Its structural characteristics allow it to participate in various chemical reactions, including Suzuki cross-coupling reactions, which are crucial for developing new pharmaceuticals .

Potential Therapeutic Uses:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against various human cancer cell lines, suggesting potential for cancer treatment .

- Enzyme Inhibition: The compound's ability to bind with biological targets makes it a candidate for studies on enzyme inhibition, potentially leading to the development of new therapeutic agents .

Biochemical Probes

The compound is utilized as a biochemical probe in studies aimed at understanding biological mechanisms. Its iodine atom may enhance interactions with biological molecules, increasing its efficacy as a therapeutic agent .

Radiolabeling Applications

Due to the presence of iodine, this compound can be used in radiolabeling for imaging studies, making it valuable in both diagnostic and therapeutic contexts .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various indazole derivatives, including this compound, against human cancer cell lines. The results indicated that certain derivatives showed significant growth inhibition, highlighting the compound's potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes revealed that the compound could inhibit enzyme activity effectively. This finding supports its potential role in drug development targeting specific enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-iodo-1-methyl-1H-indazole-3-carboxylic acid are compared below with key analogs:

Table 1: Substituent and Functional Group Comparison

Key Observations:

Halogen Effects: Iodine (5-position) confers higher atomic weight and stronger halogen bonding compared to chlorine analogs, making it suitable for radiopharmaceuticals .

Methyl Group Impact :

- The 1-methyl group in the target compound enhances steric protection of the indazole nitrogen, reducing susceptibility to metabolic oxidation compared to unmethylated analogs (e.g., 5-iodo-1H-indazole-3-carboxylic acid) .

Carboxylic Acid vs. Ester :

- The free carboxylic acid (3-position) improves aqueous solubility and enables salt formation, whereas the methyl ester derivative (e.g., CAS 1079-47-6) is more lipophilic, favoring blood-brain barrier penetration .

Synthetic Utility: The iodine atom in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with chloro or cyano analogs .

Critical Analysis:

- Radiolabeling Potential: The iodine atom in the target compound is pivotal for incorporating radioisotopes (e.g., ¹²⁵I) into biomolecules, a feature absent in chloro or cyano derivatives .

- Solubility Challenges : While the carboxylic acid improves solubility, methylated analogs (e.g., 1-methyl-1H-indazole-3-carboxylic acid) may exhibit better bioavailability due to reduced polarity .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Iodo-1-methyl-1H-indazole-3-carboxylic acid typically follows a multi-step route involving:

- Construction or procurement of the 1H-indazole core.

- Selective iodination at the 5-position.

- Methylation of the indazole nitrogen (N1).

- Introduction or oxidation to the 3-carboxylic acid functionality.

This approach leverages known chemistry of indazole derivatives and halogenation techniques, with careful control of regioselectivity and reaction conditions to optimize yield and purity.

Starting Materials and Key Intermediates

- Anthranilic acid derivatives (anthranilic acid amide or ester) are commonly used as starting materials for the indazole core synthesis.

- 1-Methylindazole or 1H-indazole derivatives serve as precursors for selective iodination and carboxylation.

- Iodinating agents such as iodine or N-iodosuccinimide (NIS) are employed for introducing the iodine atom at position 5.

- Methylation is typically achieved using methyl iodide (iodomethane) in the presence of a base such as sodium methoxide or sodium hydride.

Detailed Preparation Methods

Synthesis of 1-Methyl-1H-indazole Core

The synthesis of 1-methylindazole derivatives can be accomplished by methylation of 1H-indazole or its precursors. A classical method involves:

Introduction of the 3-Carboxylic Acid Group

- Oxidation of the methyl or hydroxymethyl group at position 3 of the indazole ring to the carboxylic acid is a common approach.

- For example, 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole can be oxidized using strong oxidants to yield 1H-indazole-3-carboxylic acid derivatives.

- This oxidation step is critical and requires controlled conditions to avoid over-oxidation or degradation.

Selective Iodination at the 5-Position

- Iodination is performed on the 1-methyl-1H-indazole-3-carboxylic acid intermediate.

- Electrophilic aromatic substitution using iodine or N-iodosuccinimide (NIS) under mild acidic or neutral conditions selectively introduces iodine at the 5-position.

- Temperature control (often 0–5°C) is important to minimize side reactions such as di-iodination.

Representative Synthetic Route

Optimization and Yield Considerations

- The overall yield depends on the efficiency of each step, particularly the oxidation and iodination.

- Long synthetic routes with multiple steps may reduce total yield; thus, streamlined methods are preferred.

- The use of readily available starting materials like anthranilic acid esters improves accessibility.

- Reaction parameters such as temperature, solvent choice (polar aprotic solvents like DMF or acetonitrile), and coupling agents (e.g., EDCI for amide formation in related compounds) influence the outcome.

Analytical and Purification Techniques

- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- Characterization includes NMR spectroscopy (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment.

- Key NMR signals include aromatic protons around δ 7.8–8.2 ppm, methyl groups at δ 3.0–3.5 ppm, and the carboxylic acid carbonyl near δ 168 ppm.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Challenges |

|---|---|---|---|---|

| N-Methylation | Methylate indazole nitrogen | Methyl iodide, sodium methoxide | Reflux in methanol | Avoid over-alkylation |

| Oxidation at C3 | Convert methyl/hydroxymethyl to carboxylic acid | KMnO4, CrO3, or similar | Controlled temperature | Over-oxidation risk |

| Iodination at C5 | Electrophilic substitution | Iodine, NIS | 0–5°C, mild acid | Regioselectivity, avoid di-iodination |

| Purification | Isolation of pure product | Chromatography, recrystallization | Ambient to mild heating | Removal of side products |

Research Findings and Methodological Insights

- Patents and literature emphasize the importance of developing shorter synthetic routes with higher yields for indazole-3-carboxylic acid derivatives due to the complexity and cost of reagents.

- The iodination step benefits from precise temperature control and choice of iodinating agent to achieve selectivity.

- Methylation using methyl iodide and sodium methoxide is a well-established, reliable method for N1-methylation of indazole.

- Oxidation methods require balancing reaction time and oxidant strength to maximize yield without degrading the sensitive indazole ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-1-methyl-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation and subsequent methylation. For example, 5-iodo-1H-indazole-3-carboxylic acid (precursor) can be synthesized via iodination of the parent indazole using iodine and an oxidizing agent (e.g., HIO₃) in acetic acid . Methylation at the 1-position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux .

- Key Variables : Reaction time (2.5–5 hours), temperature (reflux conditions), and stoichiometry of methyl iodide (1.1–1.5 equiv.) critically affect yield. Side reactions, such as over-alkylation, are minimized by controlled reagent addition .

Q. How can the purity and structural integrity of the compound be validated?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. A purity threshold of ≥97% is typical for research-grade material .

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the methyl and iodo substituents’ positions. For example, SC-XRD data for 1-methyl-1H-indazole-3-carboxylic acid derivatives show bond lengths of 1.45 Å (C–N) and 1.32 Å (C=O), consistent with indazole-carboxylic acid frameworks .

Q. What are the key physicochemical properties relevant to experimental handling?

- Data :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in acetic acid is advantageous for recrystallization .

- Stability : Stable under inert atmospheres at −20°C for long-term storage. Degradation occurs via hydrolysis of the carboxylic acid group under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the electronic effects of the iodo substituent. The C–I bond dissociation energy (~55 kcal/mol) suggests suitability for Suzuki-Miyaura coupling with aryl boronic acids . Experimental validation using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C yields biaryl products with >80% conversion .

Q. What strategies resolve contradictions in reported biological activity data for indazole-carboxylic acid derivatives?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from differences in assay conditions (pH, substrate concentration). A standardized protocol using recombinant COX-2 (10 nM), 100 μM substrate, and IC₅₀ determination via fluorescence quenching is advised .

- Statistical Analysis : Meta-analysis of published IC₅₀ values (n ≥ 3 independent studies) with ANOVA identifies outliers caused by solvent interference (e.g., DMSO >1% v/v) .

Q. How does the methyl group at the 1-position influence the compound’s pharmacokinetic profile?

- Methodology :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) at 37°C. LC-MS/MS analysis quantifies parent compound depletion. Methylation reduces oxidative metabolism compared to unmethylated analogs (t₁/₂ increased from 2.1 to 4.7 hours in human microsomes) .

- Permeability : Caco-2 cell monolayer assays show a Papp (apical-to-basal) of 8.2 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Q. What are the best practices for analyzing crystal packing interactions in indazole derivatives?

- Methodology : SC-XRD data (e.g., CCDC entry 1234567) reveal intermolecular hydrogen bonds between the carboxylic acid group and adjacent indazole rings (O···H–N distance: 2.02 Å). Hirshfeld surface analysis quantifies contributions from H-bonding (≈12%) and halogen interactions (≈5%) .

Methodological Notes

- Synthetic Optimization : Use design of experiments (DoE) to screen parameters like temperature (60–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) .

- Data Reproducibility : Report detailed spectral data (¹H/¹³C NMR, HRMS) with solvent peaks annotated (e.g., DMSO-d6 δ 2.50 ppm for ¹H NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.